2-Bromo-4-(1-bromoethyl)-1,3-thiazole

Description

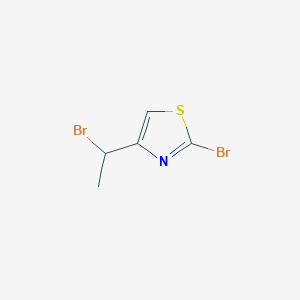

2-Bromo-4-(1-bromoethyl)-1,3-thiazole is a brominated thiazole derivative characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound features bromine substituents at the 2-position of the thiazole ring and the ethyl group attached to the 4-position. Brominated thiazoles are widely employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which enhance their utility in cross-coupling reactions and bioactivity modulation.

Properties

Molecular Formula |

C5H5Br2NS |

|---|---|

Molecular Weight |

270.98 g/mol |

IUPAC Name |

2-bromo-4-(1-bromoethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H5Br2NS/c1-3(6)4-2-9-5(7)8-4/h2-3H,1H3 |

InChI Key |

QDWXYSJLHSKBTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC(=N1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-4-(1-bromoethyl)-1,3-thiazole with structurally related brominated thiazoles and heterocyclic analogs, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Key Findings:

Synthetic Routes: Brominated thiazoles are typically synthesized via halogenation of thiazole precursors. For example, 2-bromo-4-phenyl-1,3-thiazole is prepared by reacting 2-amino-4-phenylthiazole with CuBr and n-butyl nitrite . Similarly, α-bromocarbonyl intermediates (e.g., from bromination of acetophenone derivatives) are cyclized with thioamides to form substituted thiazoles . 1,3,4-Thiadiazole derivatives (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) are synthesized via reactions of ω-bromoacetophenone with amino-thiadiazoles, but these exhibit lower bioactivity compared to 1,3-thiazoles .

Structure–Activity Relationships (SAR) :

- Ring System : 1,3-Thiazoles (e.g., 4-methyl-thiazole derivatives) demonstrate higher in vitro inhibitory activity than 1,3,4-thiadiazoles due to enhanced electronic delocalization and steric accessibility .

- Substituent Effects : Bromine at position 2 increases electrophilicity, facilitating nucleophilic substitution (e.g., in cross-coupling reactions). Bulky groups (e.g., phenyl or bromoethyl) at position 4 improve metabolic stability and target binding .

Biological and Industrial Applications: Antimicrobial Activity: Brominated thiazoles show promise against multidrug-resistant pathogens. For instance, 2-bromo-4-phenyl-1,3-thiazole derivatives exhibit π-π interactions critical for binding bacterial enzyme active sites . Pharmaceuticals: Thiazoles with trifluoromethyl or pyridinyl substituents (e.g., 2-bromo-4-(pyridin-3-yl)thiazole) are explored for anticancer and antidiabetic applications .

Safety and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.